

physicochemical properties of TBBPA diallyl ether

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Compound of Interest

Compound Name: *Tetrabromobisphenol A diallyl ether*

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An In-depth Technical Guide to the Physicochemical Properties of **Tetrabromobisphenol A Diallyl Ether** (TBBPA-BAE)

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Introduction

Tetrabromobisphenol A diallyl ether (TBBPA-BAE), a derivative of the widely utilized brominated flame retardant (BFR) Tetrabromobisphenol A (TBBPA), is a compound of significant interest in both materials science and environmental research.[1][2] TBBPA-BAE is synthesized by etherification of the two hydroxyl groups of TBBPA with allyl moieties. This modification enhances its reactivity, allowing it to be incorporated as a comonomer in the production of fire-retardant epoxy resins, expandable polystyrene, and other engineering thermoplastics.[1][3] While its high thermal stability and low volatility make it effective for high-temperature applications, its structural similarity to other BFRs raises concerns about its environmental fate, potential for bioaccumulation, and toxicological profile.[1][4] Recent studies have identified TBBPA-BAE as an emerging neurotoxicant found in environmental samples, highlighting the critical need for a thorough understanding of its fundamental properties.[4][5]

This guide provides a comprehensive technical overview of the core physicochemical properties of TBBPA diallyl ether, synthesized from authoritative sources. It is designed to equip researchers, scientists, and drug development professionals with the foundational data and

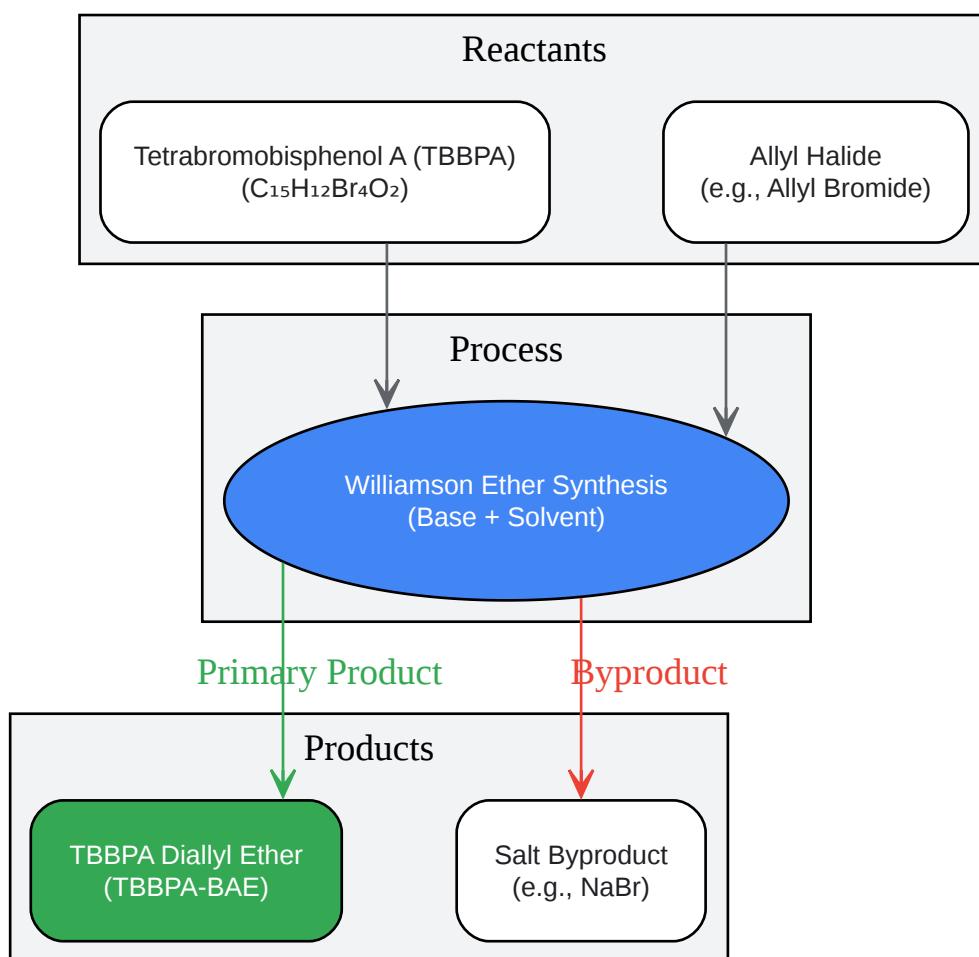
experimental context necessary for accurate analysis, risk assessment, and the development of safer alternatives.

Chemical Identity and Synthesis

The unique properties of TBBPA-BAE are intrinsically linked to its molecular structure. Accurate identification is the first step in any rigorous scientific investigation.

Identifier	Value	Source(s)
CAS Number	25327-89-3	[6] [7]
Molecular Formula	C ₂₁ H ₂₀ Br ₄ O ₂	[7] [8]
Molecular Weight	624.00 g/mol	[7] [9]
IUPAC Name	1,1'-(1-Methylethylidene)bis[3,5-dibromo-4-(2-propen-1-yloxy)benzene]	[8]
Synonyms	TBBPA bis(allyl ether), 2,2-Bis(4-allyloxy-3,5-dibromophenyl)propane, SR 319	[8] [9]
InChI Key	PWXTUWQHMI FLKL-UHFFFAOYSA-N	[10]

The synthesis of TBBPA-BAE from its precursor, TBBPA, is a critical process that defines its final structure and purity. The diagram below illustrates the logical pathway of this chemical transformation.



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Caption: Logical workflow for the synthesis of TBBPA Diallyl Ether from TBBPA.

Core Physicochemical Properties

The physical and chemical properties of TBBPA-BAE dictate its behavior in both industrial applications and environmental systems. The following table summarizes key quantitative data, though it is important to note that conflicting values exist in the literature for properties such as melting and flash points. These discrepancies may arise from different measurement conditions or sample purities.

Property	Reported Value(s)	Significance & Methodological Insight
Physical State	White to Off-White Solid / Dry Powder	Determines handling, storage, and dispersion characteristics. Visual inspection is the primary method, often supplemented by microscopy for particle size analysis.
Melting Point	118-120 °C[3][7][8][11] (most consistent)88 °C[12]-93 °C[6] (likely anomalous)	Indicates purity and the transition temperature from solid to liquid. Differential Scanning Calorimetry (DSC) is the standard method, providing a precise endothermic peak at the melting transition. The narrow range of 118-120 °C suggests a relatively pure compound in most commercial samples.
Boiling Point	525.0 ± 50.0 °C (at 760 mmHg)[7][8]84 °C (at 15 mmHg)[12]	Reflects volatility. The high atmospheric boiling point confirms its low volatility, a desirable trait for flame retardants in high-temperature processing.[1] Determined by distillation under reduced pressure to prevent decomposition.
Density	1.7 ± 0.1 g/cm³[8]1.678 ± 0.06 g/cm³ (Predicted)[11]	Important for formulation and process engineering. Typically measured using a pycnometer or gas pycnometry for solids, which provides high accuracy by measuring the

displacement of a known volume of gas.

Vapor Pressure

1.37×10^{-10} mmHg (at 25 °C)
[8][12]

Extremely low vapor pressure corroborates its low volatility and indicates it will not readily partition into the atmosphere under ambient conditions. Measured using Knudsen effusion or gas saturation methods for low-volatility compounds.

Flash Point

220.4 ± 28.6 °C[7][8] (most consistent)
85 °C[12] 4 °C[6] (likely refers to solvent)

The flash point is the lowest temperature at which vapors will ignite with a spark. A high flash point is critical for a flame retardant. The value of ~220 °C is consistent with a stable, high-boiling point compound and is determined using a closed-cup apparatus (e.g., Pensky-Martens).

Solubility

Chloroform (Slightly), DMSO (Sparingly)[11]

Solubility dictates its environmental partitioning and the choice of solvents for analysis and processing. Due to its nonpolar structure and high LogP, it is expected to have extremely low water solubility but be soluble in nonpolar organic solvents.[13]

Octanol-Water Partition Coefficient

XLogP3: 8.54[8]

A high LogP value indicates strong hydrophobicity and lipophilicity. This suggests a high potential for partitioning into organic matter, sediments,

and fatty tissues
(bioaccumulation), a key
parameter in environmental
risk assessment.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

The choice of DSC over a simple melting point apparatus is driven by its superior accuracy, sensitivity, and ability to provide additional thermodynamic information.

- **Sample Preparation:** Accurately weigh 2-5 mg of TBBPA-BAE powder into an aluminum DSC pan.
- **Encapsulation:** Hermetically seal the pan to ensure no mass is lost during heating. Prepare an identical empty pan to serve as a reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
- **Thermal Program:**
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 150 °C).
- **Data Analysis:** The melting point is determined as the onset temperature or the peak temperature of the endothermic event recorded in the thermogram. The integrated peak area corresponds to the enthalpy of fusion. This self-validating system ensures that the observed thermal event is a true phase transition.

Spectroscopic and Analytical Characterization

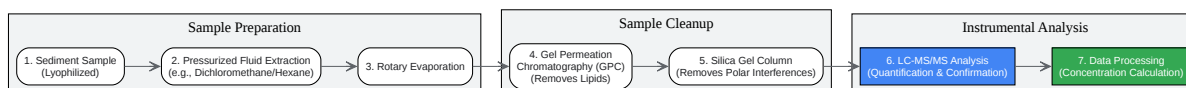
Confirming the identity and quantifying the concentration of TBBPA-BAE, especially in complex matrices like environmental samples, requires sophisticated analytical techniques.^[14]

Core Analytical Techniques:

- **Mass Spectrometry (MS):** Coupled with chromatography (GC-MS or LC-MS), this is the cornerstone of TBBPA-BAE analysis.[15] Liquid chromatography with atmospheric pressure chemical ionization (LC-APCI-MS/MS) has been optimized for identifying TBBPA-BAE in environmental samples.[4][16] The fragmentation pattern, including the isotopic signature of the four bromine atoms, provides definitive structural confirmation.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are indispensable for unambiguous structural elucidation of the synthesized compound.[10] Key expected signals in ^1H NMR would include those for the allyl group's vinyl and methylene protons, the aromatic protons, and the characteristic singlet for the isopropylidene methyl groups.
- **Infrared (IR) Spectroscopy:** Provides functional group information. Characteristic absorption bands for TBBPA-BAE include C-O-C stretching for the ether linkages, C=C stretching from the allyl groups, and strong absorptions corresponding to the aromatic C-Br bonds.

Workflow for Environmental Sample Analysis

The following diagram outlines a typical, robust workflow for the extraction and analysis of TBBPA-BAE from a sediment sample, a common environmental sink for hydrophobic compounds.[13]



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Caption: Validated workflow for the analysis of TBBPA-BAE in sediment samples.

Stability and Reactivity

TBBPA-BAE is valued for its high thermal stability, a prerequisite for its function as a flame retardant in polymers that undergo high-temperature processing.[1] The molecule's reactivity is dominated by the two terminal allyl groups. These C=C double bonds can undergo addition reactions and, more importantly, can be used for co-polymerization, allowing the flame retardant to be chemically bound into the polymer backbone. This "reactive" nature reduces its potential to leach out of the final product compared to "additive" flame retardants.

While stable, environmental degradation pathways for TBBPA derivatives can occur, including photolysis and biological degradation, although specific data for TBBPA-BAE is limited.[14] Its biotransformation has been documented in aquatic organisms, leading to the formation of various metabolites.[17]

Conclusion

Tetrabromobisphenol A diallyl ether is a compound with a distinct set of physicochemical properties that make it an effective reactive flame retardant. Its high molecular weight, thermal stability, and low volatility are advantageous for industrial applications. However, its very high hydrophobicity (LogP > 8) and persistence suggest a significant potential for environmental accumulation, particularly in sediment and biota. The analytical methodologies outlined herein, particularly LC-MS/MS, provide the robust frameworks necessary for its detection and quantification. This comprehensive data guide serves as a critical resource for professionals engaged in materials innovation, environmental monitoring, and toxicological assessment, enabling informed decisions regarding its use and potential risks.

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